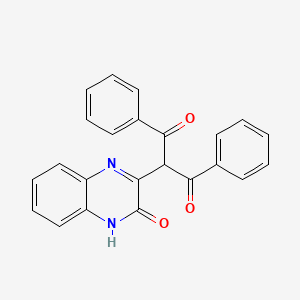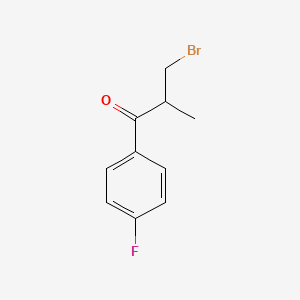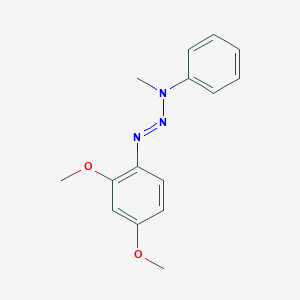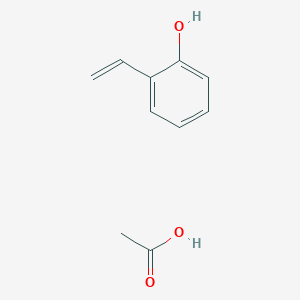![molecular formula C30H42O B14598799 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- CAS No. 60624-94-4](/img/structure/B14598799.png)
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) within the carbon chain. This compound is particularly interesting due to its complex molecular structure, which includes a fluorenyl group and a long alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorenyl compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques like distillation and chromatography are employed to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the fluorenyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and alkyl chains.
Fluorenone: Contains the fluorenyl group but differs in the position and type of functional groups.
2-Pentanone: Another ketone with a different carbon chain structure.
Uniqueness
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is unique due to its combination of a long alkyl chain and a fluorenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
60624-94-4 |
|---|---|
Fórmula molecular |
C30H42O |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1-[7-(2-methylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C30H42O/c1-4-6-8-9-10-11-12-13-23(3)19-24-15-17-28-26(20-24)22-27-21-25(16-18-29(27)28)30(31)14-7-5-2/h15-18,20-21,23H,4-14,19,22H2,1-3H3 |
Clave InChI |
QTSOHMQHPCRDDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)



![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)




